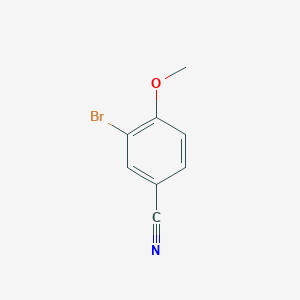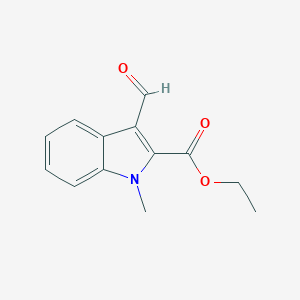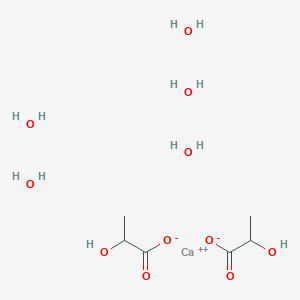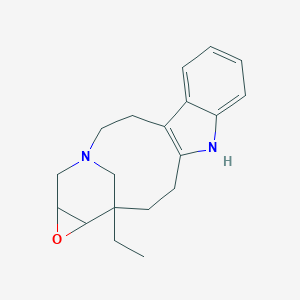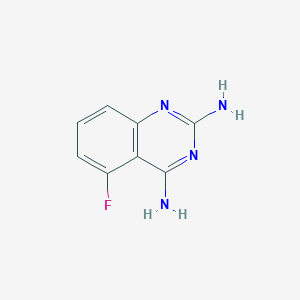
2,4-二氨基-5-氟喹唑啉
描述
2,4-Diamino-5-fluoroquinazoline is a heterocyclic organic compound with the molecular formula C8H7FN4. It is a derivative of quinazoline, characterized by the presence of two amino groups at positions 2 and 4, and a fluorine atom at position 5 on the quinazoline ring.
科学研究应用
2,4-Diamino-5-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-5-fluoroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diaminoquinazoline with a fluorinating agent to introduce the fluorine atom at the desired position. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of 2,4-Diamino-5-fluoroquinazoline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and chromatography to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions: 2,4-Diamino-5-fluoroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups, leading to the formation of secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can be further utilized in pharmaceutical synthesis .
作用机制
The mechanism of action of 2,4-Diamino-5-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
相似化合物的比较
2,4-Diaminoquinazoline: Lacks the fluorine atom, which may affect its biological activity.
5-Fluoroquinazoline: Contains the fluorine atom but lacks the amino groups at positions 2 and 4.
2,4-Diamino-6-fluoroquinazoline: Similar structure with the fluorine atom at position 6 instead of 5.
Uniqueness: 2,4-Diamino-5-fluoroquinazoline is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIDHZVBIBPRBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152502 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-70-2 | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119584-70-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-Diamino-5-fluoroquinazoline in medicinal chemistry?
A: 2,4-Diamino-5-fluoroquinazoline serves as a crucial building block in synthesizing folate antagonists, particularly those targeting dihydrofolate reductase (DHFR) [, ]. DHFR plays a vital role in cell growth and proliferation by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a coenzyme essential for nucleotide biosynthesis. Inhibiting DHFR effectively disrupts DNA synthesis, hindering cancer cell growth.
Q2: How is 2,4-Diamino-5-fluoroquinazoline synthesized?
A: A highly efficient method for synthesizing 2,4-Diamino-5-fluoroquinazoline involves reacting 2,6-difluorobenzonitrile with guanidine carbonate []. This reaction proceeds with excellent yield and showcases broad applicability for synthesizing various 2,4-diaminoquinazolines by utilizing different 2-fluorobenzonitriles.
Q3: Can you provide an example of a potent DHFR inhibitor derived from 2,4-Diamino-5-fluoroquinazoline?
A: Researchers synthesized 5-fluoro-5,8-dideazaisoaminopterin, a potent DHFR inhibitor, starting from 2,4-Diamino-5-fluoroquinazoline []. This compound demonstrated comparable efficacy to methotrexate, a known anti-cancer drug, in inhibiting L1210 leukemia in mice, highlighting the potential of 2,4-Diamino-5-fluoroquinazoline derivatives as anti-cancer agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


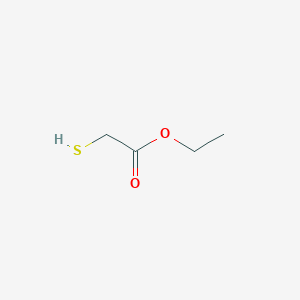
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
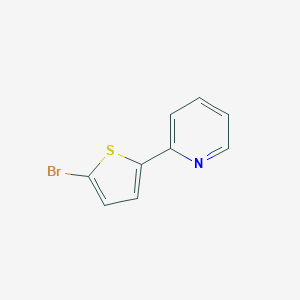
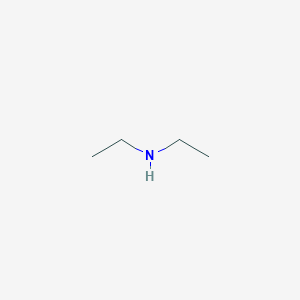
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
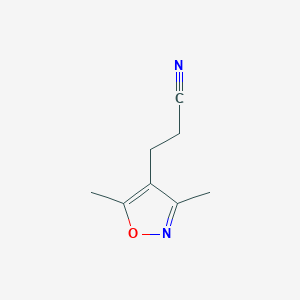

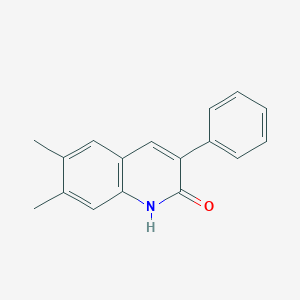
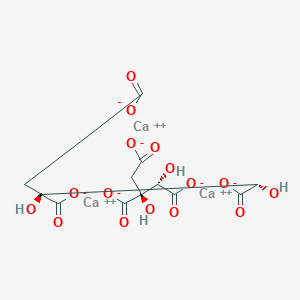
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
